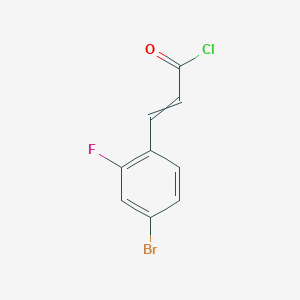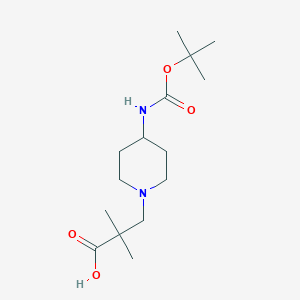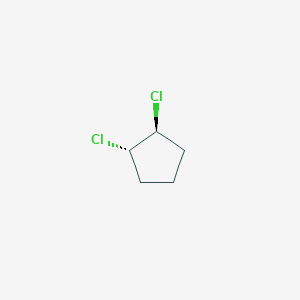![molecular formula C15H28N2O2 B13713775 tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate](/img/structure/B13713775.png)
tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((4-aminobicyclo[222]octan-1-yl)methyl)(methyl)carbamate is a chemical compound with the molecular formula C13H24N2O2 It is known for its unique bicyclic structure, which includes a tert-butyl carbamate group attached to a bicyclo[222]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with a bicyclo[2.2.2]octane derivative. One common method includes the following steps:
Starting Materials: tert-Butyl carbamate and a suitable bicyclo[2.2.2]octane derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure: The tert-butyl carbamate is added to the bicyclo[2.2.2]octane derivative under an inert atmosphere, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the tert-butyl carbamate group.
Scientific Research Applications
tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate
- tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
- tert-Butyl N-({2-aminobicyclo[2.2.2]octan-2-yl}methyl)carbamate hydrochloride
Uniqueness
tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H28N2O2 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H28N2O2/c1-13(2,3)19-12(18)17(4)11-14-5-8-15(16,9-6-14)10-7-14/h5-11,16H2,1-4H3 |
InChI Key |
UCNXXLULGMDBFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC12CCC(CC1)(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
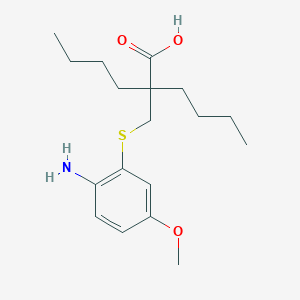
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)

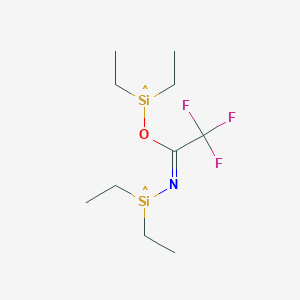
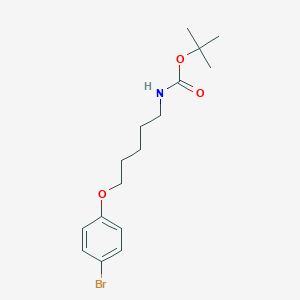
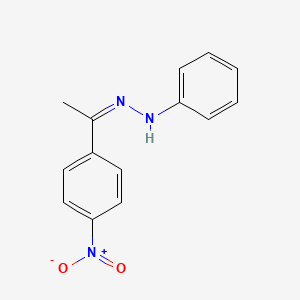

![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)
![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)
